Cumingianoside F

CAS No.:

Cat. No.: VC1851099

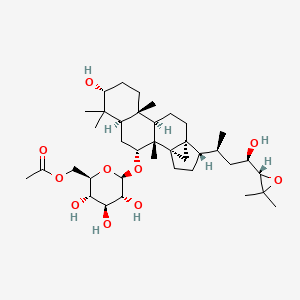

Molecular Formula: C38H62O10

Molecular Weight: 678.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H62O10 |

|---|---|

| Molecular Weight | 678.9 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-15-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-7-hydroxy-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C38H62O10/c1-19(15-22(40)31-34(5,6)48-31)21-9-14-38-18-37(21,38)13-10-24-35(7)12-11-26(41)33(3,4)25(35)16-27(36(24,38)8)47-32-30(44)29(43)28(42)23(46-32)17-45-20(2)39/h19,21-32,40-44H,9-18H2,1-8H3/t19-,21-,22+,23+,24+,25-,26+,27+,28+,29-,30+,31-,32-,35+,36-,37+,38+/m0/s1 |

| Standard InChI Key | YJTJWLZANYUOEB-GRYJPLGOSA-N |

| Isomeric SMILES | C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC[C@H](C6(C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O)O)C |

| Canonical SMILES | CC(CC(C1C(O1)(C)C)O)C2CCC34C2(C3)CCC5C4(C(CC6C5(CCC(C6(C)C)O)C)OC7C(C(C(C(O7)COC(=O)C)O)O)O)C |

Introduction

Botanical Source and Extraction

Plant Origin and Taxonomy

The botanical source of Cumingianoside F has been subject to some conflicting reports in scientific literature. While some sources attribute its origin to Cumingia mollicula of the Asteraceae family, more substantial evidence indicates that Cumingianosides, including F, are isolated from Dysoxylum cumingianum . This tropical plant species has been documented as a rich source of bioactive compounds with medicinal properties. Dysoxylum cumingianum belongs to the Meliaceae family and is native to certain tropical regions, where it has been traditionally used in local medicinal practices. The discrepancy in reported botanical sources may stem from taxonomic reclassifications or misidentifications in earlier studies, highlighting the importance of accurate botanical identification in natural product research.

Extraction and Isolation Techniques

The extraction of Cumingianoside F typically involves standard natural product isolation procedures. The compound is primarily extracted from the leaves and stems of the source plant using organic solvents. The isolation process generally includes initial extraction with suitable solvents, followed by various chromatographic techniques to separate and purify the compound from the complex plant matrix. High-performance liquid chromatography (HPLC) is commonly employed in the final purification stages to obtain Cumingianoside F in its pure form for subsequent structural analysis and biological testing . The extraction yield may vary depending on several factors, including the plant's growth conditions, harvesting time, and specific extraction methodologies employed.

Chemical Structure and Classification

Molecular Structure

Cumingianoside F is characterized by a complex molecular structure typical of triterpene glycosides. Its basic structural framework consists of a sugar moiety (likely glucose) linked to a triterpenoid backbone. Specifically, Cumingianoside F shares the 14,18-cycloapoeuphane-type skeleton that is characteristic of the Cumingianoside series (A-F) . This distinctive structural feature contributes to the compound's chemical reactivity and biological properties. The elucidation of its complete structure has been achieved through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallographic analysis, as performed on related compounds in the series, has provided valuable insights into the three-dimensional arrangement of its molecular components .

Classification

Cumingianoside F falls within the broader category of saponins, which are known for their surfactant properties and ability to form complexes with various biological molecules. More specifically, it is classified as a triterpene glucoside, indicating that its non-sugar component (aglycone) is a triterpene. This classification places it alongside other important natural products with established biological activities. Within the triterpene glucosides, Cumingianoside F belongs to the subclass characterized by the 14,18-cycloapoeuphane skeleton, a relatively rare structural feature in naturally occurring compounds . This structural uniqueness may contribute to its specific biological profile and potential therapeutic applications.

Physical and Chemical Properties

Physical Properties

Research Methodologies

Cell Viability Assays

The evaluation of Cumingianoside F's biological effects typically employs standardized cell viability assays such as the MTT colorimetric assay. This methodology quantitatively measures the metabolic activity of viable cells following exposure to the compound . In a typical protocol, cells (approximately 5 × 10³ to 1 × 10⁴ per well) are seeded in 96-well plates and treated with various concentrations of the test compound. After the appropriate incubation period, MTT reagent is added, and the resulting colorimetric change is measured spectrophotometrically. This approach allows for the determination of IC50 values, representing the concentration required to inhibit cell viability by 50%, a critical parameter in assessing cytotoxic potency .

Structural Analysis Techniques

The structural characterization of Cumingianoside F involves a combination of advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule.

-

Mass Spectrometry (MS) determines the molecular formula and fragments that help elucidate structural components.

-

X-ray crystallographic analysis, although challenging due to the need for suitable crystals, offers definitive three-dimensional structural information, as demonstrated with related compounds in the series .

These complementary techniques collectively enable researchers to establish the complete structural identity of Cumingianoside F, which is essential for understanding its structure-activity relationships and potential mechanisms of action.

Comparative Analysis with Other Cumingianosides

Structural Relationships

The Cumingianoside series (A-F) shares a common structural framework while differing in specific substituents or stereochemical features. Cumingianoside F, as the sixth member of this series, presents distinctive structural characteristics that differentiate it from its counterparts. All members possess the 14,18-cycloapoeuphane-type skeleton, which represents a unifying structural element . The structural variations among these compounds contribute to differences in their biological activities and physicochemical properties. A comparative analysis of these structures provides valuable insights into structure-activity relationships within this compound class.

Bioactivity Comparison

Table 1. Comparative Biological Activities of Cumingianosides

| Compound | Primary Target | EC50/IC50 | Structural Feature |

|---|---|---|---|

| Cumingianoside A | MOLT-4 leukemia cells | <0.00625 μM | 14,18-cycloapoeuphane skeleton with specific glycosidation |

| Cumingianoside F | Leukemia cell lines* | Not specified in available literature | 14,18-cycloapoeuphane skeleton with unique glycosidation pattern |

*Based on structural similarity and shared origin with other members of the series

While detailed comparative bioactivity data specifically for Cumingianoside F is limited in the available literature, the table presents the framework for understanding how structural variations among these compounds may influence their biological properties. The exceptional potency of Cumingianoside A against leukemia cells suggests that other members of the series, including Cumingianoside F, may exhibit significant anticancer activity warranting further investigation .

Future Research Directions

Mechanism of Action Studies

A critical area for future research involves elucidating the precise mechanism of action of Cumingianoside F at the molecular level. This would include identifying specific cellular targets, understanding signaling pathways affected by the compound, and determining structure-activity relationships that govern its biological effects. Advanced techniques such as proteomics, transcriptomics, and computational modeling could provide valuable insights into how Cumingianoside F interacts with biological systems . Such mechanistic understanding would significantly enhance the compound's potential for pharmaceutical development.

Therapeutic Applications Development

The development of Cumingianoside F as a potential therapeutic agent requires comprehensive investigations in several areas:

-

Pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems

-

Formulation research to optimize delivery methods for enhanced bioavailability

-

Combination studies with established therapeutic agents to explore potential synergistic effects

-

Preclinical safety assessments to determine toxicological profiles

-

Structure modification studies to potentially enhance beneficial properties while minimizing unwanted effects

These research directions represent essential steps in translating the promising biological activities of Cumingianoside F into practical therapeutic applications, particularly in the context of cancer treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume